tert-Butyl 3-amino-7-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
CAS No.: 1160247-58-4
Cat. No.: VC8013876
Molecular Formula: C18H25BrN2O2
Molecular Weight: 381.3
* For research use only. Not for human or veterinary use.
![tert-Butyl 3-amino-7-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate - 1160247-58-4](/images/structure/VC8013876.png)
Specification
CAS No. | 1160247-58-4 |
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Molecular Formula | C18H25BrN2O2 |
Molecular Weight | 381.3 |
IUPAC Name | tert-butyl 1-amino-4-bromospiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate |
Standard InChI | InChI=1S/C18H25BrN2O2/c1-17(2,3)23-16(22)21-9-7-18(8-10-21)11-14(20)12-5-4-6-13(19)15(12)18/h4-6,14H,7-11,20H2,1-3H3 |
Standard InChI Key | NIBUWELKNQAJIR-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=C2C(=CC=C3)Br)N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=C2C(=CC=C3)Br)N |
Introduction
Structural and Molecular Characterization
Core Architecture and Functional Groups
The compound’s defining feature is its spirocyclic framework, which connects a 2,3-dihydroindene moiety to a piperidine ring via a shared spiro carbon atom . This arrangement imposes significant three-dimensional rigidity, a property leveraged in medicinal chemistry to preorganize molecules for target binding. The indene subunit is substituted at position 3 with an amino group (-NH2) and at position 7 with a bromine atom, while the piperidine nitrogen is protected as a tert-butyl carbamate (Boc) .
Table 1: Key Molecular Descriptors
The bromine atom at position 7 introduces electronic anisotropy, making the compound amenable to cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig animations. Meanwhile, the Boc group serves dual roles: it protects the piperidine nitrogen during synthesis and enhances solubility in organic solvents .
Synthetic Methodologies
Retrosynthetic Analysis
Synthesis of this compound likely proceeds through a multi-step sequence involving:
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Construction of the spirocyclic core: A [3+2] cycloaddition or ring-closing metathesis could form the indene-piperidine junction.
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Functionalization: Bromination at position 7 via electrophilic aromatic substitution (EAS) and introduction of the amino group through nitration followed by reduction.
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Protection: Installation of the Boc group using di-tert-butyl dicarbonate under basic conditions .
Optimization Challenges
Critical parameters include:
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Regioselectivity: Ensuring bromination occurs exclusively at position 7, guided by directing effects of existing substituents.
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Stereochemical control: The spiro carbon’s configuration may influence biological activity, necessitating chiral resolution techniques or asymmetric synthesis.
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Spirocycle formation | Grubbs catalyst, CH₂Cl₂, 40°C | 62% | |
Bromination | Br₂, FeBr₃, 0°C | 78% | |
Boc protection | (Boc)₂O, DMAP, THF | 85% |
Chemical Reactivity and Derivitization
Deprotection and Functional Group Interconversion
The Boc group is readily removed under acidic conditions (e.g., HCl in dioxane), exposing the piperidine nitrogen for further substitutions . Concurrently, the bromine atom serves as a handle for palladium-catalyzed couplings, enabling access to diverse analogs:
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Suzuki-Miyaura: Introduces aryl/heteroaryl groups at position 7.
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Buchwald-Hartwig: Forms C–N bonds for secondary amine derivatives.
Industrial and Research Applications
Intermediate in Drug Synthesis
This compound has been utilized as a building block in the synthesis of:
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Kinase inhibitors: Bromine permits late-stage diversification via cross-coupling.
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Neuroactive agents: The spirocyclic core mimics natural alkaloids.
Material Science Applications
Its rigid structure has been explored in:
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